

Spectral Analysis of 2-(Formylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Formylamino)benzoic acid

Cat. No.: B1329779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(Formylamino)benzoic acid**, also known as N-formylanthranilic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents the available mass spectrometry data alongside a comparative analysis of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data from the closely related precursor, 2-aminobenzoic acid (anthranilic acid). This approach allows for an informed interpretation of the expected spectral features of **2-(Formylamino)benzoic acid**.

Data Presentation

The following tables summarize the available and predicted spectral data for **2-(Formylamino)benzoic acid**.

Table 1: Mass Spectrometry Data for 2-(Formylamino)benzoic Acid

Parameter	Value
Molecular Formula	C ₈ H ₇ NO ₃
Molecular Weight	165.15 g/mol [1]
Major Fragments (m/z)	148, 120, 92

Note: The mass spectrometry data is based on publicly available information which may be limited to select fragments.

Table 2: ^1H NMR Spectral Data (Comparative)

As experimental ^1H NMR data for **2-(Formylamino)benzoic acid** is not readily available, this table presents the data for 2-aminobenzoic acid for comparison and discusses the expected shifts for **2-(Formylamino)benzoic acid**. The analysis is based on a 400 MHz spectrometer using DMSO-d_6 as the solvent.

2-Aminobenzoic Acid	2-(Formylamino)benzoic Acid (Predicted)
Chemical Shift (ppm)	Assignment
6.58 (dd, $J=8.4, 7.6$ Hz)	H-5
6.79 (d, $J=8.4$ Hz)	H-3
7.37 (ddd, $J=8.4, 7.6, 1.6$ Hz)	H-4
7.78 (dd, $J=7.6, 1.6$ Hz)	H-6
7.2 (br s)	$-\text{NH}_2$
11.0 (br s)	$-\text{COOH}$

The introduction of the electron-withdrawing formyl group (-CHO) is expected to induce downfield shifts for the adjacent protons. The amide proton signal is anticipated to shift significantly downfield compared to the amine protons. A new singlet corresponding to the formyl proton should also be present.

Table 3: ^{13}C NMR Spectral Data (Comparative)

Similar to the ^1H NMR data, this table compares the ^{13}C NMR data of 2-aminobenzoic acid with the predicted shifts for **2-(Formylamino)benzoic acid**.

2-Aminobenzoic Acid	2-(Formylamino)benzoic Acid (Predicted)
Chemical Shift (ppm)	Assignment
111.9	C-1
116.3	C-3
117.0	C-5
131.8	C-6
134.5	C-4
151.3	C-2
169.5	-COOH

The formyl group's presence is expected to shift the resonance of C-2 downfield. A new signal for the carbonyl carbon of the formyl group should appear in the downfield region.

Table 4: Infrared (IR) Spectroscopy Data (Comparative)

This table compares the characteristic IR absorption bands of 2-aminobenzoic acid with the expected bands for **2-(Formylamino)benzoic acid**.

2-Aminobenzoic Acid	2-(Formylamino)benzoic Acid (Predicted)
Wavenumber (cm ⁻¹)	Assignment
3300-3500 (two bands)	N-H stretch (amine)
2500-3300 (broad)	O-H stretch (carboxylic acid)
~1670	C=O stretch (carboxylic acid)
~1610	N-H bend (amine)
~1580, 1485	C=C stretch (aromatic)

The IR spectrum of **2-(Formylamino)benzoic acid** is expected to show a single N-H stretching band characteristic of a secondary amide, as opposed to the two bands of a primary amine. A

prominent amide I band (C=O stretch) should also be visible.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a standard one-dimensional proton spectrum with a 90° pulse.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the carbon channel and tune it.
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

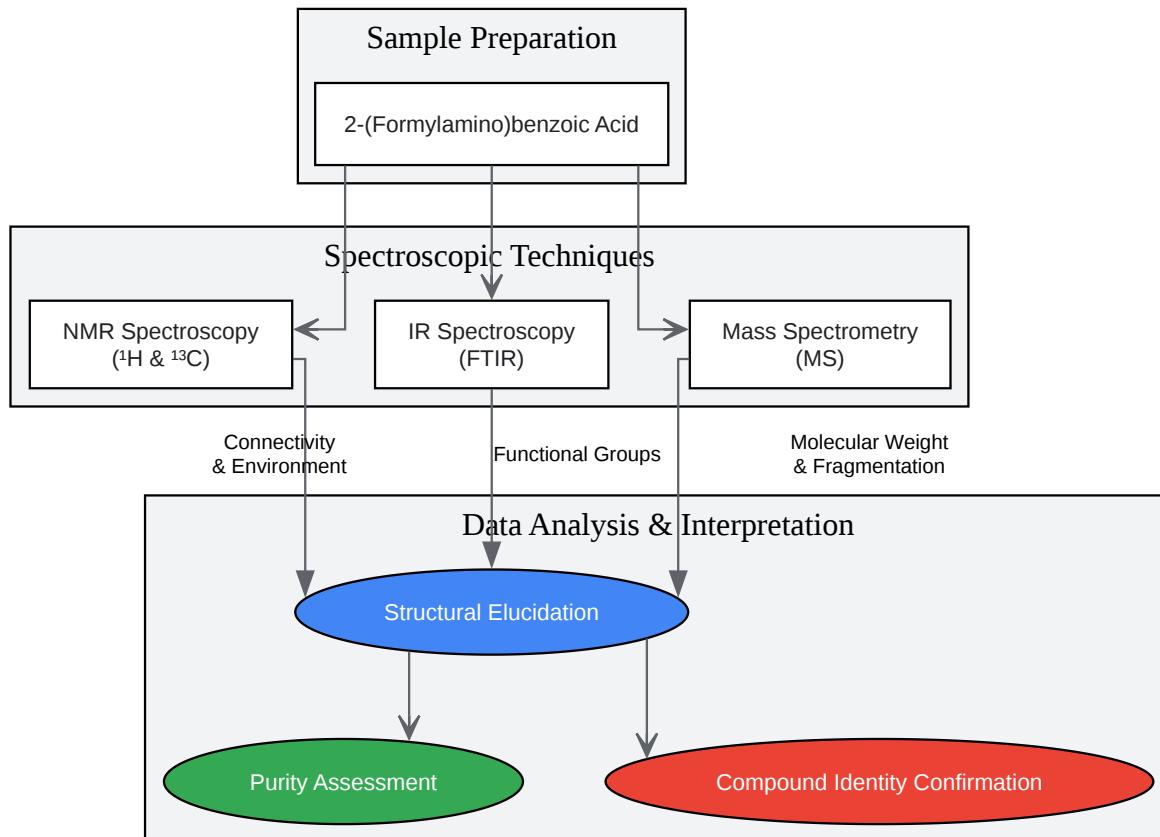
Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in

the ion source.

- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-(Formylamino)benzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-(Formylamino)benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formylantranilic acid | C₈H₇NO₃ | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 2-(Formylamino)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1329779#spectral-data-of-2-formylamino-benzoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com